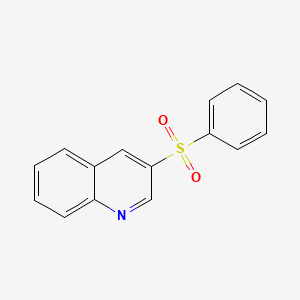

3-(Benzenesulfonyl)quinoline

CAS No.: 117620-35-6

Cat. No.: VC4891599

Molecular Formula: C15H11NO2S

Molecular Weight: 269.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117620-35-6 |

|---|---|

| Molecular Formula | C15H11NO2S |

| Molecular Weight | 269.32 |

| IUPAC Name | 3-(benzenesulfonyl)quinoline |

| Standard InChI | InChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H |

| Standard InChI Key | AXBCWJNBYCCPGP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2 |

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The compound features a quinoline core fused with a sulfonamide-functionalized benzene ring. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.32 g/mol | |

| logP | 5.52 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface | 44.7 Ų |

The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets such as enzymes and receptors .

Spectroscopic Data

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the sulfonylation of quinoline derivatives using benzenesulfonyl chloride under catalytic conditions:

Procedure:

-

Quinoline Activation: 3-Iodoquinoline is reacted with sodium benzenesulfinate in dimethylformamide (DMF) at 65°C .

-

Coupling Reaction: Copper(I) trifluoromethanesulfonate benzene complex catalyzes the Ullmann-type coupling, yielding 3-(benzenesulfonyl)quinoline with a 58% yield .

Photocatalytic Methods

Recent advances utilize white LED light and acetone as a solvent to achieve yields up to 97% under mild conditions . This method avoids heavy metal catalysts, aligning with green chemistry principles .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%). Residual solvents such as DMF are regulated under ICH Q3C guidelines, with permissible limits of 880 ppm .

Pharmacological Applications

Carbonic Anhydrase Inhibition

3-(Benzenesulfonyl)quinoline derivatives exhibit potent inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), with values as low as 8.4 nM . This activity is critical for targeting hypoxic tumors, where CA IX overexpression drives metastasis .

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum efficacy against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anticancer Mechanisms

-

Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 breast cancer cells (IC₅₀: 12 µM).

-

Cell Cycle Arrest: Blocks G1/S transition by downregulating cyclin D1 in MDA-MB-231 cells.

Comparative Analysis with Analogues

The parent compound’s balance of lipophilicity (logP: 5.52) and polar surface area (44.7 Ų) optimizes blood-brain barrier penetration for neurotherapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume